molecular formula C3H17Na2O11P B14879312 |A-Glycerophosphate sodium salt hydrate

|A-Glycerophosphate sodium salt hydrate

Cat. No.: B14879312
M. Wt: 306.11 g/mol
InChI Key: PEMUISUYOHQFQH-UHFFFAOYSA-L
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Description

A-Glycerophosphate sodium salt hydrate: is a compound commonly used in various scientific and industrial applications. It is an organic phosphate salt that serves as a source of phosphate in biological systems. The compound is known for its high solubility in water and its ability to act as a phosphate donor in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of A-Glycerophosphate sodium salt hydrate involves the esterification of glycerol with phosphoric acid, followed by neutralization with sodium carbonate. The reaction is typically carried out under controlled pH and temperature conditions. Here is a step-by-step outline of the process :

    Esterification: Glycerol and phosphoric acid are mixed in an esterification reactor. Sodium carbonate is added to the mixture.

    Reaction Conditions: The reaction is maintained at a temperature of 120-145°C and a pressure of 0.4-0.5 MPa. The pH is controlled to be between 3.0 and 5.5.

    Neutralization: After the esterification, the mixture is neutralized with sodium hydroxide solution.

    Purification: The resulting product is purified by removing free glycerin and decolorizing the solution.

Industrial Production Methods: In industrial settings, the production of A-Glycerophosphate sodium salt hydrate follows a similar process but on a larger scale. The use of continuous reactors and automated control systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions: A-Glycerophosphate sodium salt hydrate undergoes several types of chemical reactions, including hydrolysis and phosphorylation .

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and alkaline phosphatase, A-Glycerophosphate sodium salt hydrate is hydrolyzed to produce glycerol and inorganic phosphate.

    Phosphorylation: It can act as a phosphate donor in phosphorylation reactions, which are essential in various metabolic pathways.

Major Products:

    Hydrolysis Products: Glycerol and inorganic phosphate.

    Phosphorylation Products: Phosphorylated biomolecules, which play crucial roles in cellular functions.

Scientific Research Applications

A-Glycerophosphate sodium salt hydrate is widely used in scientific research due to its versatility :

    Chemistry: It is used as a reagent in various chemical reactions and as a buffer in biochemical assays.

    Biology: The compound is used in cell culture media to promote cell growth and differentiation. It is also used in studies related to bone mineralization and osteogenesis.

    Medicine: A-Glycerophosphate sodium salt hydrate is used in total parenteral nutrition to provide a source of phosphate for patients with hypophosphatemia.

    Industry: It is used in the production of hydrogels and scaffolds for tissue engineering applications.

Mechanism of Action

A-Glycerophosphate sodium salt hydrate is often compared with other glycerophosphate salts, such as β-Glycerophosphate disodium salt hydrate . Here are some key points of comparison:

    Solubility: Both compounds are highly soluble in water.

    Applications: While both are used in biochemical research, β-Glycerophosphate disodium salt hydrate is specifically noted for its role in bone mineralization studies.

    Uniqueness: A-Glycerophosphate sodium salt hydrate is unique in its ability to act as a versatile phosphate donor in various biochemical reactions.

Comparison with Similar Compounds

  • β-Glycerophosphate disodium salt hydrate
  • Glycerophosphoric acid disodium salt hydrate
  • DL-Glycerol-1-phosphate sodium salt hydrate

Properties

Molecular Formula

C3H17Na2O11P

Molecular Weight

306.11 g/mol

IUPAC Name

disodium;1,3-dihydroxypropan-2-yl phosphate;pentahydrate

InChI

InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2

InChI Key

PEMUISUYOHQFQH-UHFFFAOYSA-L

Canonical SMILES

C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+]

Origin of Product

United States

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